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Compound of Interest

Compound Name: Isolongifolene

Cat. No.: B7802797 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Daten zur Derivatisierung

des natürlichen Sesquiterpens Isolongifolen zur Entwicklung neuer Verbindungen mit

verbesserter Bioaktivität, insbesondere im Bereich der Krebsbekämpfung.

Einleitung
Isolongifolen, ein Sesquiterpen, das aus Longifolen gewonnen wird, dient als vielseitiges

Ausgangsmaterial für die Synthese einer Vielzahl von bioaktiven Molekülen. Seine komplexe,

starre tricyclische Struktur macht es zu einem attraktiven Gerüst für die Entdeckung von

Medikamenten. Die Derivatisierung von Isolongifolen und seinem Keton-Analogon,

Isolongifolanon, hat sich als vielversprechende Strategie zur Entwicklung potenter

antikanzerogener Wirkstoffe erwiesen. Diese Anwendungsbeschreibung beschreibt die

Synthese und biologische Bewertung mehrerer Klassen von Isolongifolen-Derivaten,

einschließlich Thiazolopyrimidinen, Caprolactamen, Tetralon-Triazolen und Pyrazolen.

Quantitative Bioaktivitätsdaten
Die folgenden Tabellen fassen die In-vitro-Antikrebsaktivität verschiedener Klassen von

Isolongifolen-Derivaten gegen eine Reihe von menschlichen Krebszelllinien zusammen. Die
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Aktivität wird als IC50-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt

werden) in Mikromolar (µM) ausgedrückt.

Tabelle 1: Antikrebsaktivität von Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidin-Derivaten[1]

Verbindung
MCF-7 (Brustkrebs)
IC50 (µM)

HeLa
(Gebärmutterhalskr
ebs) IC50 (µM)

HepG2
(Leberkrebs) IC50
(µM)

4i 0.33 ± 0.24 0.52 ± 0.13 3.09 ± 0.11

Doxorubicin 0.45 ± 0.03 0.62 ± 0.05 0.53 ± 0.04

Positivkontrolle

Tabelle 2: Antikrebsaktivität von Isolongifolenon-basierten Caprolactam-Derivaten

Verbindung
MCF-7 (Brustkrebs)
IC50 (µM)

HepG2
(Leberkrebs) IC50
(µM)

A549
(Lungenkrebs) IC50
(µM)

E10 0.32 ± 0.47 1.36 ± 0.21 1.39 ± 0.15

Piperlongumin 1.87 ± 0.11 2.54 ± 0.17 2.31 ± 0.24

Positivkontrolle

Tabelle 3: Antikrebsaktivität von von Longifolen abgeleiteten Tetralon-Derivaten mit 1,2,4-

Triazol-Einheit
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Verbindung
T-24
(Blasenkreb
s) IC50 (µM)

MCF-7
(Brustkrebs
) IC50 (µM)

HepG2
(Leberkrebs
) IC50 (µM)

A549
(Lungenkre
bs) IC50
(µM)

HT-29
(Darmkrebs
) IC50 (µM)

6d 15.31 ± 1.52 7.34 ± 1.25 10.27 ± 1.89 12.55 ± 2.03 11.48 ± 1.66

6g 10.12 ± 1.33 4.42 ± 2.93 13.56 ± 1.78 11.23 ± 1.54 10.89 ± 1.32

6h 11.78 ± 1.67 6.89 ± 1.43 12.43 ± 1.55 9.89 ± 1.77 12.01 ± 1.49

5-FU 18.72 ± 1.98 16.54 ± 2.13 20.31 ± 2.45 22.87 ± 2.56 15.76 ± 1.88

Positivkontrolle (5-Fluorouracil)

Tabelle 4: Antikrebsaktivität von Pyrazolring-haltigen Isolongifolanon-Derivaten

Verbindung
MCF-7 (Brustkrebs)
IC50 (µM)

A549
(Lungenkrebs) IC50
(µM)

HeLa
(Gebärmutterhalskr
ebs) IC50 (µM)

3b 5.21 ± 0.28 > 40 > 40

Cisplatin 8.93 ± 0.54 10.21 ± 0.67 12.54 ± 0.88

Positivkontrolle

Anmerkung zur antimikrobiellen Aktivität: Während die heterozyklischen Einheiten

(Thiazolopyrimidine, Triazole, Pyrazole) in anderen Kontexten antimikrobielle und antifungale

Aktivitäten gezeigt haben, wurden in der untersuchten Literatur keine spezifischen

quantitativen Daten (z. B. minimale Hemmkonzentrationen, MHK) für die hier beschriebenen

Isolongifolen-Derivate gefunden. Weitere Untersuchungen sind erforderlich, um das

antimikrobielle Potenzial dieser Verbindungsklassen zu bestimmen.

Experimentelle Protokolle
Synthese von Isolongifolanon (Ausgangsmaterial)
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Isolongifolanon, ein Schlüsselintermediat, wird typischerweise durch eine zweistufige Reaktion

aus Longifolen hergestellt.

Schritt 1: Isomerisierung von Longifolen zu Isolongifolen

Lösen Sie Longifolen in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan).

Fügen Sie einen sauren Katalysator hinzu (z. B. Bortrifluorid-Etherat oder eine feste Säure

wie sulfatiertes Zirkonoxid).

Rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur für mehrere

Stunden.

Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder

Gaschromatographie (GC).

Nach Abschluss der Reaktion neutralisieren Sie den Katalysator (z. B. mit einer wässrigen

Natriumbicarbonatlösung).

Extrahieren Sie das Produkt mit einem organischen Lösungsmittel, trocknen Sie die

organische Phase (z. B. über wasserfreiem Natriumsulfat) und entfernen Sie das

Lösungsmittel unter reduziertem Druck, um rohes Isolongifolen zu erhalten.

Reinigen Sie das Produkt durch Vakuumdestillation oder Säulenchromatographie.

Schritt 2: Allylische Oxidation von Isolongifolen zu Isolongifolanon

Lösen Sie das gereinigte Isolongifolen in einem geeigneten Lösungsmittel (z. B. Acetonitril

oder tert-Butanol).

Fügen Sie einen Katalysator hinzu (z. B. Kupfer(I)-chlorid oder Kobalt(II)-acetat).

Fügen Sie ein Oxidationsmittel (z. B. tert-Butylhydroperoxid, TBHP) tropfenweise bei

kontrollierter Temperatur hinzu.

Rühren Sie die Mischung bei erhöhter Temperatur (z. B. 80 °C) für mehrere Stunden.

Überwachen Sie den Reaktionsfortschritt mittels DC oder GC.
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Nach Abschluss der Reaktion kühlen Sie die Mischung ab und löschen Sie das

überschüssige Oxidationsmittel (z. B. mit einer wässrigen Natriumsulfitlösung).

Extrahieren Sie das Produkt, waschen Sie die organische Phase, trocknen Sie sie und

entfernen Sie das Lösungsmittel, um rohes Isolongifolanon zu erhalten.

Reinigen Sie das Produkt durch Säulenchromatographie.

Synthese von Isolongifoleno[7,8-d]thiazolo[3,2-
a]pyrimidin-Derivaten[1]

Isolongifolanone α-BromoisolongifolanoneBr2, HBr/AcOH Isolongifoleno-thioureido-DerivatThioharnstoff, Ethanol, Rückfluss Isolongifoleno[7,8-d]thiazolo-
[3,2-a]pyrimidin-Derivat

Substituiertes Malononitril,
Natriumethanolat, Rückfluss

Click to download full resolution via product page

Abbildung 1: Allgemeiner Syntheseweg für Thiazolopyrimidin-Derivate.

Bromierung von Isolongifolanon: Isolongifolanon wird mit Brom in Gegenwart von

Bromwasserstoffsäure in Essigsäure behandelt, um α-Bromoisolongifolanon zu ergeben.

Reaktion mit Thioharnstoff: Das α-Bromoisolongifolanon wird mit Thioharnstoff in Ethanol

unter Rückfluss erhitzt, um das entsprechende Thioureido-Derivat zu bilden.

Cyclokondensation: Das Thioureido-Zwischenprodukt wird mit einem substituierten

Malononitril in Gegenwart von Natriumethanolat unter Rückfluss umgesetzt, um das

endgültige Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidin-Derivat zu erhalten.

Synthese von Isolongifolenon-basierten Caprolactam-
Derivaten

Isolongifolenone Isolongifolenonoxim

Hydroxylaminhydrochlorid,
Natriumacetat, Ethanol, Rückfluss Isolongifolenyl-Caprolactam

Thionylchlorid,
Beckmann-Umlagerung N-Cinnamoyl-Isolongifolenyl-

Caprolactam-Derivat

Substituiertes Cinnamoylchlorid,
Dichlormethan, 0 °C bis RT

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b7802797?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7802797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Abbildung 2: Allgemeiner Syntheseweg für Caprolactam-Derivate.

Oxim-Bildung: Isolongifolenon wird mit Hydroxylaminhydrochlorid in Gegenwart von

Natriumacetat in Ethanol unter Rückfluss umgesetzt, um das entsprechende Oxim zu bilden.

Beckmann-Umlagerung: Das Oxim wird mit Thionylchlorid behandelt, um eine Beckmann-

Umlagerung zu induzieren, die zum Isolongifolenyl-Caprolactam führt.

N-Acylierung: Das Caprolactam wird mit verschiedenen substituierten Cinnamoylchloriden in

Dichlormethan bei 0 °C bis Raumtemperatur umgesetzt, um die endgültigen N-Cinnamoyl-

Derivate zu ergeben.

Synthese von von Longifolen abgeleiteten Tetralon-
Derivaten mit 1,2,4-Triazol-Einheit

Longifolen 7-Isopropyl-1,1-dimethyl-
1,2,3,4-tetrahydronaphthalin

Isomerisierung/Aromatisierung 6-Isopropyl-4,4-dimethyl-
3,4-dihydronaphthalen-1(2H)-on

Oxidation (TBHP, CuCl2) 2-Brom-TetralonBromierung (NBS) 2-(5-Amino-1H-1,2,4-triazol-
3-ylthio)-Tetralon

5-Amino-3-mercapto-1,2,4-triazol,
KOH, Ethanol, Rückfluss N-Sulfonyliertes Triazol-

Tetralon-Derivat

Substituiertes Sulfonylchlorid,
NaHCO3, Acetonitril

Click to download full resolution via product page

Abbildung 3: Allgemeiner Syntheseweg für Tetralon-Triazol-Derivate.

Isomerisierung und Aromatisierung: Longifolen wird zu einem Tetralin-Derivat isomerisiert

und aromatisiert.

Oxidation: Das Tetralin-Derivat wird zu dem entsprechenden Tetralon oxidiert.

Bromierung: Das Tetralon wird selektiv an der α-Position bromiert.

Triazol-Einführung: Das Brom-Tetralon wird mit 5-Amino-3-mercapto-1,2,4-triazol in

Gegenwart einer Base umgesetzt.

N-Sulfonylierung: Das resultierende Triazol-Tetralon wird mit verschiedenen substituierten

Sulfonylchloriden N-sulfonyliert, um die Zielverbindungen zu ergeben.
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Synthese von Pyrazolring-haltigen Isolongifolanon-
Derivaten

Isolongifolanone Isolongifolanon-Chalkon

Substituiertes Benzaldehyd,
NaOH, Ethanol, Rühren bei RT Pyrazolring-haltiges

Isolongifolanon-Derivat

Hydrazinhydrat,
Essigsäure, Rückfluss

Click to download full resolution via product page

Abbildung 4: Allgemeiner Syntheseweg für Pyrazol-Derivate.

Claisen-Schmidt-Kondensation: Isolongifolanon wird mit einem substituierten Benzaldehyd in

Gegenwart einer Base (z. B. Natriumhydroxid) in Ethanol bei Raumtemperatur umgesetzt,

um das entsprechende Chalkon-Derivat zu bilden.

Pyrazol-Bildung: Das Chalkon wird mit Hydrazinhydrat in Essigsäure unter Rückfluss erhitzt,

um das endgültige Pyrazolring-haltige Isolongifolanon-Derivat zu ergeben.

Wirkmechanismen und Signalwege
Die vielversprechendsten Isolongifolen-Derivate üben ihre Antikrebswirkung über verschiedene

zelluläre Mechanismen aus, darunter die Induktion von Apoptose und die Modulation wichtiger

Signalwege.

Induktion von Apoptose
Mehrere Derivate, insbesondere die Thiazolopyrimidine und Pyrazole, induzieren in

Krebszellen Apoptose (programmierter Zelltod). Dies wird durch die Erzeugung von reaktiven

Sauerstoffspezies (ROS) und die Störung des mitochondrialen Membranpotenzials vermittelt.
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Isolongifolen-Derivat

Krebszelle

Bioaktives Derivat

↑ Reaktive Sauerstoffspezies (ROS)

↓ Mitochondriales
Membranpotenzial

↑ Caspase-Aktivierung

Apoptose

Click to download full resolution via product page

Abbildung 5: Vereinfachter Signalweg der Apoptoseinduktion.

Modulation des p53/mTOR-Signalwegs
Die Isolongifolenon-basierten Caprolactam-Derivate haben gezeigt, dass sie den p53/mTOR-

Signalweg beeinflussen, einen entscheidenden Regulator für Zellwachstum, Proliferation und

Autophagie.
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Isolongifolen-Derivat

p53/mTOR-Signalweg

Caprolactam-Derivat (E10)

↑ p53

↓ mTOR-Aktivierung
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↑ Apoptose

↑ Autophagie
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Click to download full resolution via product page

Abbildung 6: Modulation des p53/mTOR-Signalwegs.

Schlussfolgerung
Die Derivatisierung von Isolongifolen bietet einen fruchtbaren Boden für die Entwicklung

neuartiger bioaktiver Verbindungen. Die in dieser Anwendungsbeschreibung vorgestellten

Protokolle und Daten zeigen, dass durch die Modifikation des Isolongifolen-Gerüsts potente

Antikrebsmittel mit unterschiedlichen Wirkmechanismen hergestellt werden können. Zukünftige

Forschungsarbeiten sollten sich auf die Optimierung der Leitsubstanzen, die Untersuchung

ihres pharmakokinetischen Profils und die umfassende Bewertung ihres antimikrobiellen

Potenzials konzentrieren.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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